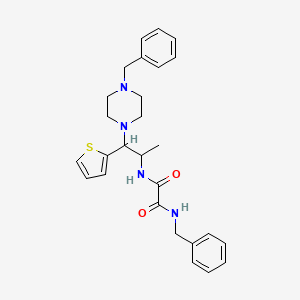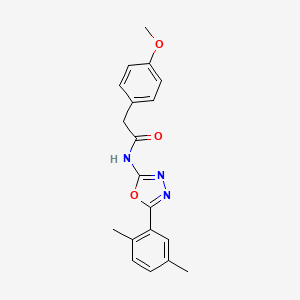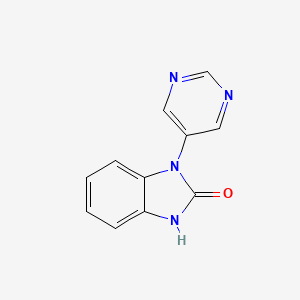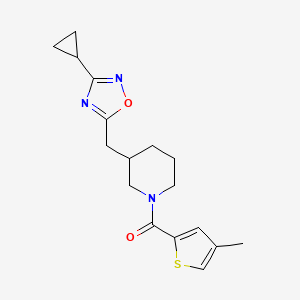
N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide, also known as BPTP, is a compound that has been studied for its potential use in treating various medical conditions.
Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has shown promising cytotoxic activity against various cancer cell lines. Specifically, one derivative, compound 10ec , exhibited significant cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 breast cancer cells . Additionally, it induced apoptosis in BT-474 cells, as evidenced by acridine orange/ethidium bromide (AO/EB) staining and annexin V-FITC/propidium iodide assays. The inhibition of colony formation further supports its potential as an anticancer agent.
Tubulin Polymerization Inhibition
Compound 10ec was evaluated for its tubulin polymerization inhibition. Molecular modeling studies revealed that it binds to the colchicine binding site of tubulin, suggesting its potential as an antimitotic agent .
Drug-Like Properties
In silico studies indicate that sulfonyl piperazine-integrated triazole conjugates, including this compound, possess drug-like properties .
Heat Stress Resistance and MAP Kinase Hog1
While not directly related to the compound, a study involving the MAP kinase Hog1 found that it is necessary for heat stress resistance. This discovery highlights the importance of understanding cellular responses to stress .
Buchwald–Hartwig Cross-Coupling Reaction
The synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine involved a Buchwald–Hartwig cross-coupling reaction. This method is valuable for creating complex organic molecules and expanding chemical diversity .
Propiedades
IUPAC Name |
N-benzyl-N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S/c1-21(29-27(33)26(32)28-19-22-9-4-2-5-10-22)25(24-13-8-18-34-24)31-16-14-30(15-17-31)20-23-11-6-3-7-12-23/h2-13,18,21,25H,14-17,19-20H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIUCZJMQKAQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)

![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)


![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)

![6-Amino-4-[3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2967093.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2967097.png)

![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)